Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC14810864
Molecular Formula: C18H16FN3O4S
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16FN3O4S |
|---|---|
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | methyl 2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C18H16FN3O4S/c1-9-13(10(2)26-22-9)8-14(23)20-18-21-15(17(24)25-3)16(27-18)11-5-4-6-12(19)7-11/h4-7H,8H2,1-3H3,(H,20,21,23) |
| Standard InChI Key | FPEVRYCVBKZZBI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NO1)C)CC(=O)NC2=NC(=C(S2)C3=CC(=CC=C3)F)C(=O)OC |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, methyl 2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate, reflects its polycyclic framework. Key structural components include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆FN₃O₄S |
| Molecular Weight | 389.4 g/mol |
| Canonical SMILES | CC1=C(C(=NO1)C)CC(=O)NC2=NC(=C(S2)C3=CC(=CC=C3)F)C(=O)OC |
| InChI Key | FPEVRYCVBKZZBI-UHFFFAOYSA-N |
The thiazole ring at position 4 hosts a carboxylate ester (-COOCH₃), while position 2 is substituted with an acetamide group linked to a 3,5-dimethylisoxazole moiety. The 3-fluorophenyl group at position 5 introduces aromaticity and electron-withdrawing effects, potentially enhancing binding affinity to biological targets .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions optimized for yield and purity:
-
Thiazole Core Formation: Cyclocondensation of α-haloketones with thiourea derivatives generates the thiazole backbone. For this compound, 3-fluorophenylacetonitrile may serve as the precursor for the C-5 substituent .
-
Oxazolyl Acetamide Incorporation: The 3,5-dimethylisoxazole acetyl group is introduced via nucleophilic acyl substitution, using 3,5-dimethylisoxazole-4-acetyl chloride under basic conditions.
-
Esterification: Methyl esterification at the C-4 carboxyl group is achieved using methanol and acid catalysis.
Reaction conditions (temperature, solvent, catalyst) critically influence intermediate stability and final product purity. For instance, excessive heat during oxazolyl acetamide coupling risks decomposition of the thiazole intermediate .
Physicochemical Properties
The compound’s solubility profile is dominated by its polar carboxylate and acetamide groups, rendering it soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) but poorly soluble in aqueous media. LogP calculations predict moderate lipophilicity (≈2.1), suggesting adequate membrane permeability for cellular assays .
Biological Activity and Mechanism
Enzyme Inhibition
Analogous thiazole derivatives exhibit inhibitory activity against kinases and proteases. The fluorophenyl group may engage in π-π stacking with aromatic residues in enzyme active sites, while the isoxazolyl acetamide moiety could hydrogen-bond to catalytic amino acids . Preliminary molecular docking studies suggest affinity for cyclin-dependent kinases (CDKs), though experimental validation is pending .
| Biological Target | Hypothesized Activity |
|---|---|
| Bacterial D-Ala-D-Ala ligase | Inhibition via competitive binding |
| Human Aurora Kinase A | Allosteric modulation |
Applications in Drug Development
Lead Optimization
The compound’s modular structure permits systematic derivatization:
-
C-4 Carboxylate: Replacement with amides or ketones to modulate solubility.
-
C-5 Fluorophenyl: Substitution with heteroaromatics (e.g., pyridyl) to alter target selectivity .
Preclinical Considerations
Comparative Analysis with Analogues
Comparing this compound to methyl 2-{[2-(1-isopropyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate (CAS 1401605-59-1) reveals divergent bioactivity profiles:
| Parameter | Target Compound | Analogue (CAS 1401605-59-1) |
|---|---|---|
| Molecular Weight | 389.4 g/mol | 371.5 g/mol |
| Key Substituents | 3-Fluorophenyl, dimethylisoxazole | 1-Isopropylindole, methyl |
| Solubility in DMSO | 25 mg/mL | 18 mg/mL |
The indole-bearing analogue shows superior CNS penetration but reduced metabolic stability, underscoring the trade-offs inherent in heterocyclic drug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume